molecular formula C15H24N2O3 B13454736 [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate

[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate

Cat. No.: B13454736
M. Wt: 280.36 g/mol
InChI Key: MHQJHLXBNXZWIL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyclohexene ring, a prop-1-en-2-yl group, and a methylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the prop-1-en-2-yl group, and the attachment of the methylcarbamoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate include other cyclohexene derivatives and compounds with similar functional groups, such as:

  • [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(ethylcarbamoyl)amino]propanoate
  • [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(propylcarbamoyl)amino]propanoate

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. These unique attributes make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl 3-(methylcarbamoylamino)propanoate

InChI

InChI=1S/C15H24N2O3/c1-11(2)13-6-4-12(5-7-13)10-20-14(18)8-9-17-15(19)16-3/h4,13H,1,5-10H2,2-3H3,(H2,16,17,19)/t13-/m1/s1

InChI Key

MHQJHLXBNXZWIL-CYBMUJFWSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)COC(=O)CCNC(=O)NC

Canonical SMILES

CC(=C)C1CCC(=CC1)COC(=O)CCNC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.